molecular formula C17H15N5O2 B2705487 N-({[2,3'-bipyridine]-3-yl}methyl)-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide CAS No. 1903739-47-8

N-({[2,3'-bipyridine]-3-yl}methyl)-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide

Cat. No.: B2705487
CAS No.: 1903739-47-8
M. Wt: 321.34
InChI Key: GKLVRKGTXZIEKU-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-3-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that features a bipyridine moiety linked to a pyridazinone structure via an acetamide bridge

Scientific Research Applications

Chemistry

In chemistry, N-([2,3’-bipyridin]-3-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is studied for its coordination properties, making it a potential ligand in coordination chemistry and catalysis.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications, including its ability to interact with specific enzymes or receptors, which could lead to the development of new drugs.

Industry

In the industrial sector, N-([2,3’-bipyridin]-3-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it might interact with biological receptors or enzymes to exert its effect .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science. Additionally, research could be conducted to optimize its synthesis and improve its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the bipyridine derivative, followed by the introduction of the acetamide group. The final step involves the formation of the pyridazinone ring. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification processes, including crystallization and chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-3-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Comparison with Similar Compounds

Similar Compounds

  • N-([2,2’-bipyridin]-3-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
  • N-([2,4’-bipyridin]-3-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
  • N-([2,3’-bipyridin]-4-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Uniqueness

N-([2,3’-bipyridin]-3-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is unique due to the specific positioning of the bipyridine and pyridazinone moieties, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct coordination properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(6-oxopyridazin-1-yl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c23-15(12-22-16(24)6-3-9-21-22)20-11-14-5-2-8-19-17(14)13-4-1-7-18-10-13/h1-10H,11-12H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLVRKGTXZIEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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